molecular formula C19H16N2O2 B5007428 1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one

1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one

Cat. No. B5007428
M. Wt: 304.3 g/mol
InChI Key: SAAQWJCSVIHOFY-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one, also known as MQPA, is a chemical compound that has been widely used in scientific research due to its unique properties. MQPA is a synthetic compound that was first synthesized by R. A. Hill in 1983. Since then, it has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes, such as protein kinase C and thrombin. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling and repair.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one in lab experiments is its ability to inhibit the activity of specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and tissues.

Future Directions

There are many potential future directions for research on 1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative disorders. Another area of interest is its potential use as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.

Synthesis Methods

1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one can be synthesized using a variety of methods. One of the most common methods involves the condensation of 4-methoxybenzaldehyde and 8-hydroxyquinoline in the presence of acetic acid to form the intermediate 4-methoxychalcone. The intermediate is then reacted with ammonium acetate and acetic anhydride to yield this compound.

Scientific Research Applications

1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(quinolin-8-ylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-23-16-9-7-14(8-10-16)18(22)11-13-20-17-6-2-4-15-5-3-12-21-19(15)17/h2-13,20H,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAQWJCSVIHOFY-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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